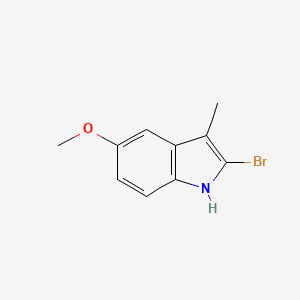
2-bromo-5-methoxy-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-bromo-5-methoxy-3-methyl-1H-indole involves several steps, typically starting with the bromination of 5-methoxy-3-methylindole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxy-3-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2-carboxylic acids or reduction to form indole derivatives with different substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxy-3-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase, which is involved in diabetic complications . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-5-methoxy-3-methyl-1H-indole can be compared with other similar indole derivatives, such as:
5-Bromo-1-methyl-1H-indole: Similar in structure but lacks the methoxy group, which may affect its biological activity and reactivity.
5-Methoxy-2-methylindole:
3-(2-Bromoethyl)indole: Contains a bromoethyl group instead of a bromomethoxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-5-methoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-5-7(13-2)3-4-9(8)12-10(6)11/h3-5,12H,1-2H3 |
InChI Key |
NUMUOPZXBOTZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)
![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)
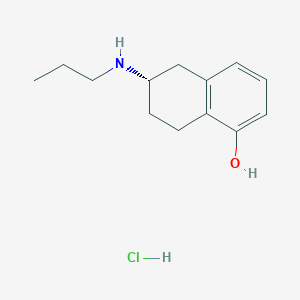
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)
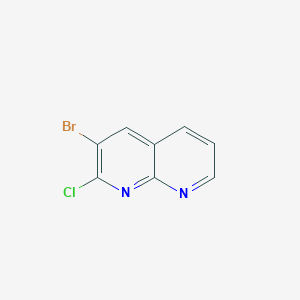
![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
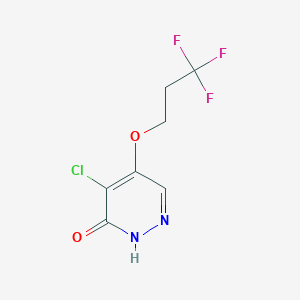
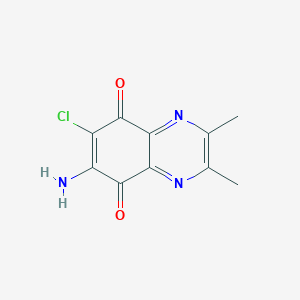
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
